![molecular formula C10H15NO B2361565 3-(Isopropoxymethyl)aniline CAS No. 83751-42-2](/img/structure/B2361565.png)
3-(Isopropoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Polyurethane Films
3-(Isopropoxymethyl)aniline derivatives have been utilized in the creation of polyurethane films with fluorescent properties. Specific derivatives such as 3-(11-bromoundecanoyloxymethyl)-N-(2-hydroxybenzilidene)aniline have been synthesized and employed as quaternization agents for a polyetherurethane precursor. These films demonstrate an excited state intramolecular proton-transfer process, leading to the formation of cis- and trans-keto isomers and a keto tautomer, characterized by a large Stokes shifted emission (Buruianǎ et al., 2005).
Catalytic Oxidation
3-(Isopropoxymethyl)aniline derivatives have been used as catalysts in the oxidation of phenolic and aniline compounds. Studies show the effective removal of these compounds from aqueous solutions under specific conditions, suggesting potential environmental applications for water treatment and purification (Zhang et al., 2009).
NH3 Gas Sensing
Aniline derivatives have contributed to the development of NH3 gas sensors based on chemically reduced graphene oxide. These sensors exhibit high sensitivity and excellent response to NH3 at ppm levels, indicating their utility in various gas sensing fields (Huang et al., 2013).
Mechanism of Action
Target of Action
It is known that aniline and its derivatives often interact with various enzymes and proteins within the body .
Mode of Action
Aniline, a related compound, primarily affects erythrocytes in the form of dose-related formation of methaemoglobin . This process is mainly induced by the metabolite phenylhydroxylamine (PHA), and it is reversible via the activity of methaemoglobin reductase .
Biochemical Pathways
Aniline and its derivatives are known to play a role in various biochemical processes, including the formation of methaemoglobin .
Pharmacokinetics
Aniline and its derivatives are known to be rapidly metabolized in the body . The elimination rates of aniline and its dimethyl derivatives are generally rapid . The primary acetylated metabolites of aniline and its dimethyl derivatives are more extensively formed .
Result of Action
Aniline, a related compound, primarily affects erythrocytes, leading to the formation of methaemoglobin . This can lead to intra-erythrocytic oxidative stress .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of aniline derivatives, is influenced by a combination of mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(propan-2-yloxymethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDPFIGGOSWBIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropoxymethyl)aniline | |
CAS RN |
83751-42-2 |
Source
|
Record name | 3-[(propan-2-yloxy)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.